In Vivo GH-Releasing Potency: 50-Fold Superiority Over Parent GRF(1-29) Amide in Rats
[D-Ala2]-hpGRF(1-29)-NH2 was approximately 50 times more potent than the parent hpGRF(1-29)-NH2 in eliciting GH secretion in the sodium pentobarbital-anesthetized rat, as demonstrated by Lance et al. in a direct head-to-head comparison [1]. By comparison, [D-Tyr1]-hpGRF(1-29)-NH2 was only 10 times more potent, [D-Asp3]-hpGRF(1-29)-NH2 was 7 times more potent, and [N-Ac-Tyr1]-hpGRF(1-29)-NH2 was approximately 12 times more potent than the parent molecule [1]. This 50-fold enhancement represents the highest potency gain among single-position D-amino acid substitutions tested at position 2 [1][2].
| Evidence Dimension | In vivo GH-releasing potency relative to parent hpGRF(1-29)-NH2 |
|---|---|
| Target Compound Data | ~50-fold more potent than hpGRF(1-29)-NH2 |
| Comparator Or Baseline | hpGRF(1-29)-NH2 (baseline); [D-Tyr1]-hpGRF(1-29)-NH2 (10×); [D-Asp3]-hpGRF(1-29)-NH2 (7×); [N-Ac-Tyr1]-hpGRF(1-29)-NH2 (~12×) |
| Quantified Difference | 50× vs. baseline; 5× more potent than the next-best [D-Tyr1] analog |
| Conditions | Sodium pentobarbital-anesthetized rat, intravenous administration, GH measured by radioimmunoassay |
Why This Matters
Researchers requiring maximal GH-releasing potency in vivo should select (D-Ala2)-GRF (1-29) amide over any other single-position D-amino acid analog, as it provides a 5-fold potency advantage over the next-best comparator.
- [1] Lance VA, Murphy WA, Sueiras-Diaz J, Coy DH. Super-active analogs of growth hormone-releasing factor (1-29)-amide. Biochem Biophys Res Commun. 1984;119(1):265-72. doi:10.1016/0006-291x(84)91647-4. PMID: 6231028. View Source
- [2] Coy DH, Murphy WA, Sueiras-Diaz J, Coy EJ, Lance VA. Structure-activity studies on the N-terminal region of growth hormone releasing factor. J Med Chem. 1985;28(2):181-185. doi:10.1021/jm00380a006. View Source
